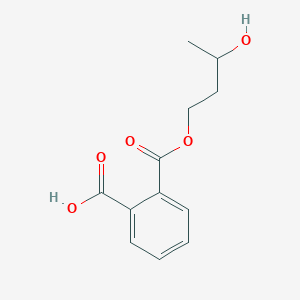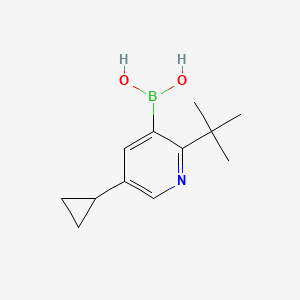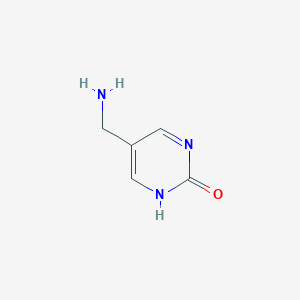
(23Z)-Delta5,23-Stigmastadienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(23Z)-Delta5,23-Stigmastadienol is a naturally occurring sterol found in various plant species. It is a member of the phytosterol family, which are plant-derived compounds structurally similar to cholesterol. Phytosterols are known for their beneficial effects on human health, particularly in lowering cholesterol levels and reducing the risk of cardiovascular diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (23Z)-Delta5,23-Stigmastadienol typically involves the extraction from plant sources followed by purification processes. One common method is the extraction from plant oils using organic solvents such as hexane or ethanol. The extracted sterols are then purified using chromatographic techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant materials such as soybean oil, corn oil, or other vegetable oils. The process includes saponification of the oils to release the sterols, followed by purification through crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(23Z)-Delta5,23-Stigmastadienol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sterol into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can produce saturated sterols from the unsaturated this compound.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the sterol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated sterols.
Substitution: Produces halogenated sterols.
Aplicaciones Científicas De Investigación
(23Z)-Delta5,23-Stigmastadienol has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives.
Biology: Studied for its role in plant physiology and its effects on cell membranes.
Medicine: Investigated for its potential cholesterol-lowering effects and its role in reducing cardiovascular risk.
Industry: Used in the formulation of functional foods and dietary supplements aimed at lowering cholesterol levels.
Mecanismo De Acción
The mechanism of action of (23Z)-Delta5,23-Stigmastadienol involves its incorporation into cell membranes, where it competes with cholesterol. This competition can lead to reduced cholesterol absorption in the intestines, thereby lowering overall cholesterol levels in the body. The molecular targets include enzymes involved in cholesterol metabolism and transport proteins in the intestinal lining.
Comparación Con Compuestos Similares
Similar Compounds
- Beta-Sitosterol
- Campesterol
- Stigmasterol
Comparison
(23Z)-Delta5,23-Stigmastadienol is unique due to its specific double bond configuration at the 23rd position, which distinguishes it from other phytosterols like beta-sitosterol and campesterol. This unique structure may contribute to its specific biological activities and its effectiveness in lowering cholesterol levels.
Propiedades
Fórmula molecular |
C29H48O |
|---|---|
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19-20,23-27,30H,7-8,11-18H2,1-6H3/b21-9-/t20?,23-,24-,25+,26-,27-,28-,29+/m0/s1 |
Clave InChI |
JNYKCGNCXSSXEF-NHNVCBFGSA-N |
SMILES isomérico |
CC/C(=C/CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |
SMILES canónico |
CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)



![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)

